

The Regulatory Trajectory of Brown FK: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Brown FK*

Cat. No.: *B1215824*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory history and toxicological profile of the food additive **Brown FK** (E154). **Brown FK** is a synthetic brown mixture composed of six distinct azo dyes, supplemented with sodium chloride and/or sodium sulfate. Historically, it was utilized to impart a stable, healthy-looking color to smoked and cured fish, such as kippers, and some meat products, as the color did not fade or leach during cooking. However, significant concerns regarding its safety, arising from toxicological studies and inadequate data, have led to its prohibition in numerous countries and a re-evaluation of its status where it was once permitted.

Regulatory Status and History

The regulatory journey of **Brown FK** has been marked by a progressive tightening of restrictions globally, culminating in its prohibition in most developed nations. Key regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have played a pivotal role in assessing its safety.

Initially, the Scientific Committee for Food (SCF) of the European Union established an Acceptable Daily Intake (ADI) of 0.15 mg/kg body weight (bw)/day in 1983.^[1] JECFA had also set a temporary ADI of 0.075 mg/kg bw/day.^[1] However, JECFA later withdrew this temporary ADI in 1987, citing inadequate toxicological data.^{[1][2]}

A significant turning point in the European Union was the 2010 re-evaluation by the EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). The Panel concluded that it could not determine the safety of **Brown FK** due to deficiencies in the available toxicity database.^[1] Specifically, the Panel noted uncertainties surrounding the No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity and carcinogenicity studies in rats and the lack of histopathological examination of lower dose groups in one of the key studies.^[1] Consequently, **Brown FK** was not included in the Union list of approved food additives.^{[3][4]}

As a result, **Brown FK** is not approved for use in the European Union, Australia, Austria, Canada, the United States, Japan, Switzerland, New Zealand, Norway, and Russia.^{[3][4]} Its use was previously permitted in the UK and Irish Republic for coloring kippers.^[5]

Toxicological Profile and Safety Assessment

The safety concerns surrounding **Brown FK** stem from its nature as an azo dye and the toxicological effects observed in animal studies. The primary metabolic pathway for azo dyes involves azo-reductive fission by the gut microbiota, which breaks the azo bonds ($R_1-N=N-R_2$) to form aromatic amines.^{[1][6]} Some of these metabolites have been shown to be potentially carcinogenic.^[5]

Quantitative Toxicological Data

A number of toxicological studies have been conducted on **Brown FK** in various animal models. The key quantitative data from these studies are summarized in the tables below.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) from Animal Studies

Species	Study Duration	NOAEL	Equivalent to (mg/kg bw/day)	Key Effects Observed at Higher Doses
Mouse	80 weeks	0.0125% in diet	19	Reduced growth and food utilization, increased organ weights, myocardial fibrosis, pigment deposition. [6] [7]
Rat	2 years	0.03% in diet	15	Increased splenic weight, hepatic granulomata, pigment deposition. [6] [7]
Rat	150 days	0.1% in diet	-	Myocardial changes and lipofuscin deposits at 1.0% level. [6]
Pig	24 weeks	-	-	Widespread lipofuscin deposition at all dose levels (100, 250, and 500 mg/kg/day). [6]

Table 2: Estimated Dietary Exposure to **Brown FK** (EFSA, 2010)

Population Group	Mean Exposure (mg/kg bw/day)	95th Percentile Exposure (mg/kg bw/day)
European Children	0.03 - 0.07	0.03 - 0.14
European Adults	0.002 - 0.07	0.007 - 0.14

Source: EFSA Journal (2010)[1]

Key Toxicological Findings

- **Carcinogenicity:** Long-term studies in mice revealed the production of hepatic nodules.[7] However, other long-term studies in rats and mice did not find evidence of a carcinogenic effect at the doses tested.[6]
- **Cardiotoxicity:** Some metabolites of **Brown FK** have been found to be cardiotoxic.[7] Studies in rats demonstrated degenerative heart lesions after oral administration.[6]
- **Genotoxicity:** One sample of **Brown FK** was found to be mutagenic in the absence of metabolic activation in a bacterial assay.[6] Two of its major components, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfo-phenylazo)benzene, were mutagenic after metabolic activation.[6]
- **Pigment Deposition:** A consistent finding across several studies was the deposition of pigment (lipofuscin) in various organs, including the heart, liver, and thyroid, particularly at higher dose levels.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the pivotal historical toxicological studies on **Brown FK** are not readily available in the public domain. However, based on the descriptions in the evaluation reports by JECFA and EFSA, the general methodologies can be outlined.

General Methodology for a Chronic Toxicity/Carcinogenicity Study in Rats (as inferred from evaluation summaries)

- **Test Animals:** Groups of weanling rats (e.g., Colworth Wistar strain) of both sexes are used. A typical study might involve groups of 32 male and 36 female rats.[6]
- **Diet Preparation:** The test substance, **Brown FK**, is incorporated into a synthetic diet at various concentrations (e.g., 0%, 0.01%, 0.03%, 0.06%, 0.1%, and 0.5%).[6] The control group receives the same diet without the additive.
- **Administration:** The animals have access to their respective diets and water ad libitum for the duration of the study (e.g., two years).[6]
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for any signs of toxicity, morbidity, and mortality.
 - **Body Weight and Food Consumption:** Body weight and food consumption are recorded weekly for an initial period (e.g., 13 weeks) and then at regular intervals thereafter.
 - **Haematology and Clinical Chemistry:** Blood samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) for analysis of haematological and clinical chemistry parameters.
- **Pathology:**
 - **Gross Necropsy:** All animals (including those that die or are euthanized during the study) undergo a complete gross necropsy. The appearance of all organs and tissues is recorded.
 - **Organ Weights:** The weights of major organs (e.g., liver, kidneys, spleen, heart, brain, testes) are recorded.
 - **Histopathology:** A comprehensive set of tissues from all animals in the control and highest dose groups is examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined. A noted deficiency in some **Brown FK** studies was the failure to conduct histopathological examinations on the lower dose groups.[1]

- **Data Analysis:** Statistical methods are used to analyze the data for treatment-related effects. The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed.

Visualizations

Metabolic Pathway of Brown FK

The primary metabolic fate of **Brown FK** in the gastrointestinal tract is the reductive cleavage of its azo bonds by the gut microbiota. This process breaks down the complex dye molecules into smaller aromatic amines.

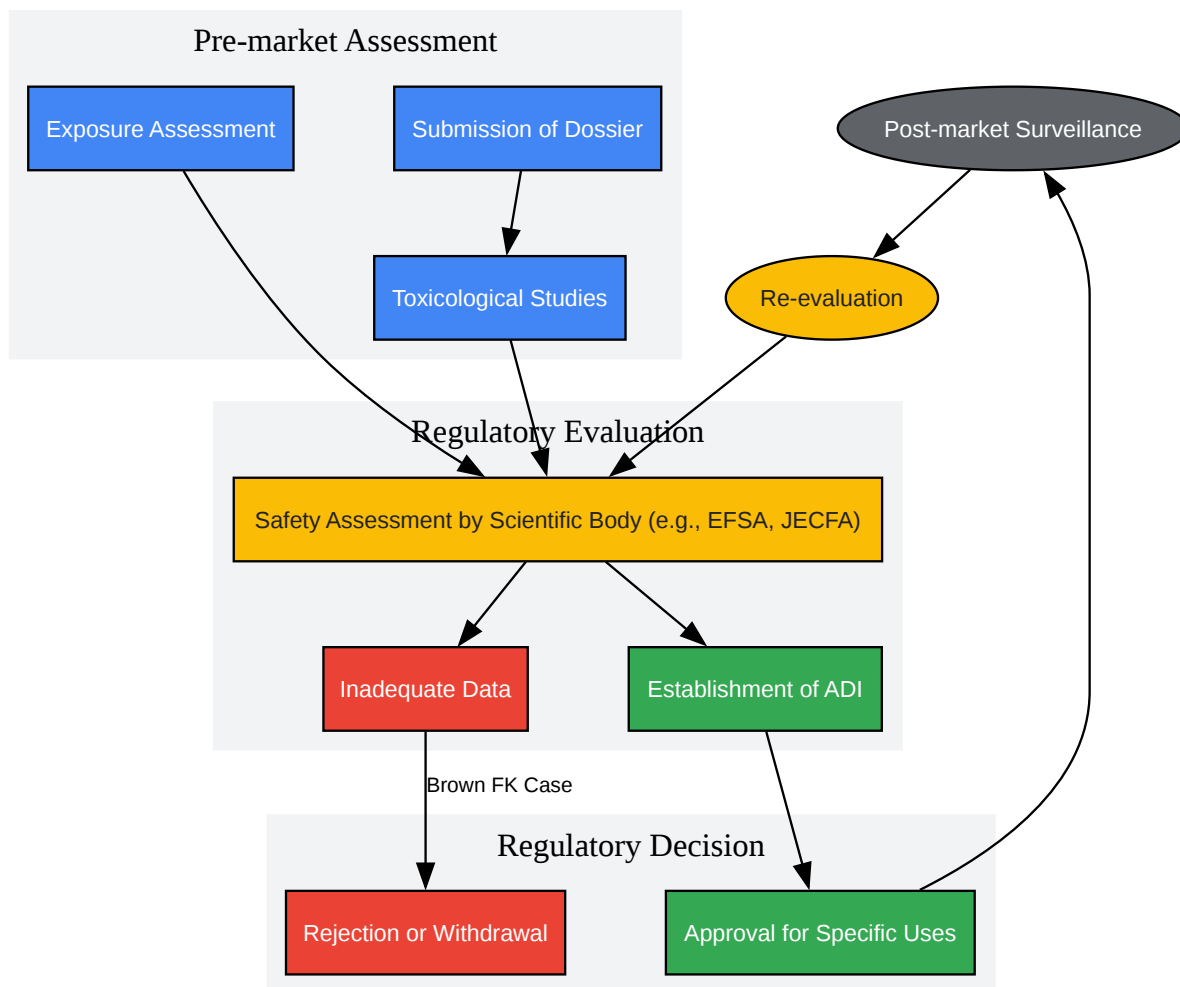


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Caption: Metabolic breakdown of **Brown FK** in the gut.

Regulatory Assessment Workflow for a Food Additive

The regulatory history of **Brown FK** exemplifies the rigorous, multi-step process that food additives undergo for safety assessment.



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Caption: Food additive regulatory assessment workflow.

Conclusion

The regulatory history of **Brown FK** serves as a case study in the evolving understanding of food additive safety and the importance of a robust toxicological database. While once used to enhance the appearance of certain food products, the inability to definitively conclude on its safety, due to data deficiencies and concerning findings in toxicological studies, has led to its widespread prohibition. For researchers and professionals in drug development, the story of **Brown FK** underscores the critical need for comprehensive safety assessments, including

long-term toxicity, carcinogenicity, and genotoxicity studies, and the ongoing role of regulatory bodies in protecting public health through rigorous scientific evaluation.

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